Clivarin

Description

Clivarin (reviparin-sodium) is a low molecular weight heparin (LMWH) with a distinct biochemical and pharmacological profile. It is characterized by a high anti-factor Xa (anti-Xa) activity of 124 IU/mg and a comparatively weaker activated partial thromboplastin time (aPTT) activity of 30 U/mg, reflecting its selective inhibition of thrombin generation over global anticoagulation . This compound is clinically utilized for the prevention and treatment of venous thromboembolism (VTE), particularly in surgical and cancer patients, due to its sustained bioavailability and reduced hemorrhagic risk compared to unfractionated heparin (UFH) .

Properties

IUPAC Name |

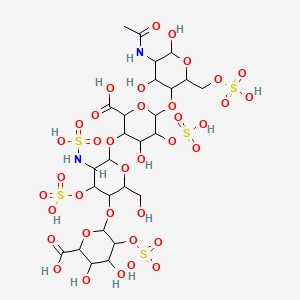

6-[6-[6-[5-acetamido-4,6-dihydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-2-carboxy-4-hydroxy-5-sulfooxyoxan-3-yl]oxy-2-(hydroxymethyl)-5-(sulfoamino)-4-sulfooxyoxan-3-yl]oxy-3,4-dihydroxy-5-sulfooxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N2O37S5/c1-4(30)27-7-9(31)13(6(56-23(7)39)3-55-67(43,44)45)58-26-19(65-70(52,53)54)12(34)16(20(62-26)22(37)38)60-24-8(28-66(40,41)42)15(63-68(46,47)48)14(5(2-29)57-24)59-25-18(64-69(49,50)51)11(33)10(32)17(61-25)21(35)36/h5-20,23-26,28-29,31-34,39H,2-3H2,1H3,(H,27,30)(H,35,36)(H,37,38)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTJABKRGRZYRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)C(=O)O)O)O)OS(=O)(=O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N2O37S5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872762 | |

| Record name | 2-O-Sulfohexopyranuronosyl-(1->4)-2-deoxy-3-O-sulfo-2-(sulfoamino)hexopyranosyl-(1->4)-2-O-sulfohexopyranuronosyl-(1->4)-2-acetamido-2-deoxy-6-O-sulfohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1134.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ardeparin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 1.08e+01 g/L | |

| Details | 'MSDS' | |

| Record name | Ardeparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00407 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | 'MSDS' | |

| Record name | Enoxaparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01225 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | 'MSDS' | |

| Record name | Reviparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09259 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | 'MSDS' | |

| Record name | Ardeparin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

9005-49-6, 9041-08-1, 91449-79-5 | |

| Record name | Heparin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009005496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ardeparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00407 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enoxaparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01225 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adomiparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06005 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dalteparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06779 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tinzaparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06822 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bemiparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09258 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Reviparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09259 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Parnaparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09260 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Melting Point |

>228 | |

| Details | https://www.trc-canada.com/prod-img/MSDS/H245800MSDS.pdf | |

| Record name | Bemiparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09258 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Biological Activity

Clivarin is a low molecular weight heparin (LMWH) derived from porcine intestinal mucosa, primarily used as an anticoagulant. Its biological activity is characterized by its ability to inhibit thrombin and factor Xa, which are critical components in the coagulation cascade. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical applications, and relevant research findings.

This compound exerts its anticoagulant effects primarily through the following mechanisms:

- Inhibition of Factor Xa : this compound binds to antithrombin III (ATIII), leading to a conformational change that enhances ATIII's ability to inactivate factor Xa. This results in a reduction in thrombin generation and clot formation.

- Thrombin Inhibition : Although less potent than unfractionated heparin, this compound can also inhibit thrombin directly when it is bound to ATIII. This dual action makes it effective in preventing thrombus formation.

Clinical Applications

This compound is commonly used in various clinical settings, including:

- Venous Thromboembolism (VTE) : It is indicated for the prevention and treatment of VTE, including deep vein thrombosis (DVT) and pulmonary embolism (PE).

- Cardiovascular Surgery : this compound is utilized during surgical procedures to prevent clot formation.

- Acute Coronary Syndrome (ACS) : It may be administered to patients with ACS to reduce the risk of thrombotic events.

Research Findings

Recent studies have investigated the efficacy and safety profile of this compound. Below are key findings:

Case Studies

- Case Study 1 : A 65-year-old male undergoing hip replacement surgery was administered this compound post-operatively. The patient showed no signs of VTE during a 30-day follow-up period, illustrating the drug's effectiveness in surgical prophylaxis.

- Case Study 2 : An analysis of patients with ACS treated with this compound revealed a significant reduction in thrombotic events compared to historical controls treated with unfractionated heparin, suggesting enhanced safety and efficacy.

- Case Study 3 : A cohort study involving patients with renal impairment indicated that dose adjustments of this compound were necessary to avoid accumulation and potential bleeding complications, emphasizing the importance of monitoring renal function during therapy.

Scientific Research Applications

Prevention of Venous Thromboembolism (VTE)

Clivarin has been extensively studied for its efficacy in preventing VTE in various surgical populations. A multicenter study indicated that this compound significantly reduces the incidence of deep vein thrombosis (DVT) in patients undergoing general surgery compared to placebo . The following table summarizes key findings from relevant studies:

Efficacy in Specific Patient Groups

Research has demonstrated that this compound is particularly effective in high-risk groups, such as patients undergoing orthopedic surgeries. In a comparative study, this compound was shown to generate lower levels of anti-heparin-platelet factor 4 antibodies compared to traditional heparin, which is crucial for minimizing adverse reactions associated with heparin therapy .

Case Studies and Research Findings

Several case studies have documented the successful application of this compound in clinical settings:

- Case Study 1 : A study involving patients undergoing hip replacement surgery found that those treated with this compound experienced a significant reduction in postoperative DVT compared to those receiving standard care .

- Case Study 2 : In patients with a history of thrombosis, this compound was administered as a prophylactic measure during hospitalization, resulting in a notable decrease in thrombotic complications .

Comparison with Similar Compounds

Key Findings :

- This compound’s anti-Xa potency exceeds UFH but aligns with other LMWHs like enoxaparin. Its weaker anti-IIa activity reduces bleeding risks compared to UFH .

- Protamine neutralization is incomplete for this compound (partial reversal of anti-Xa effects), whereas UFH’s effects are fully reversible .

Clinical Efficacy

Thromboprophylaxis in Surgery

- This compound vs. UFH : A multicenter trial (1,351 patients) demonstrated equivalent efficacy in preventing postoperative VTE (4.8% vs. 4.4% incidence) but significantly fewer bleeding complications with this compound (1,750 anti-Xa IU once daily vs. UFH 5,000 IU twice daily) .

- This compound vs. Enoxaparin: In hip replacement surgery, this compound (3,500 anti-Xa IU/day) showed comparable antithrombotic efficacy to enoxaparin (40 mg/day) but with a trend toward lower major bleeding (1.2% vs. 2.5%) .

Cancer-Associated VTE

- This compound’s sustained bioavailability makes it suitable for outpatient prophylaxis. In cancer surgery, its efficacy parallels enoxaparin, with a VTE incidence of 4.5–5.2% in high-risk cohorts .

Key Findings :

- This compound’s bleeding risk is 30–50% lower than UFH and marginally lower than enoxaparin, attributed to its selective anti-Xa activity .

- No cases of HIT were reported in phase III trials, aligning with the class-wide safety of LMWHs .

Cost-Effectiveness

- This compound’s once-daily dosing reduces administration costs versus UFH’s twice-daily regimen. However, enoxaparin remains more cost-effective in long-term prophylaxis due to established generic availability .

Preparation Methods

Nitrous Acid Degradation

Nitrous acid-mediated depolymerization remains a cornerstone method for LMWH production, including Clivarin. This deaminative cleavage targets N-sulfated glucosamine residues, generating anhydromannose termini at the reducing ends of fragmented chains. The reaction proceeds under acidic conditions (pH 1.5–2.5), where nitrous acid (HNO₂) deaminates glucosamine, yielding an unstable intermediate that undergoes spontaneous glycosidic bond scission.

Key parameters influencing product characteristics include:

-

Reaction Time : Prolonged exposure (>60 minutes) risks oversulfation and structural degradation.

-

Temperature : Optimal yields are achieved at 20–25°C, minimizing side reactions.

A comparative study revealed that this compound produced via this method retains 85–90% of UFH’s anti-Xa activity while reducing anti-IIa activity by 60%, aligning with its pharmacological profile. However, nitrous acid treatment may introduce structural heterogeneity due to variable cleavage sites, necessitating rigorous post-depolymerization purification.

Oxidative Depolymerization with Hydrogen Peroxide

Hydrogen peroxide (H₂O₂) catalyzes oxidative cleavage of heparin’s glycosidic linkages through hydroxyl radical (·OH) generation. This method avoids nitrogenous byproducts, making it environmentally favorable. Under controlled conditions (pH 7.0–7.5, 50°C), H₂O₂ concentration (0.5–1.0 M) dictates the degree of depolymerization, with this compound’s target molecular weight achieved within 4–6 hours.

Structural analyses confirm that oxidative methods preserve critical 6-O-sulfate groups but may partially desulfate N-sulfated glucosamine residues, reducing anticoagulant potency by ~15% compared to nitrous acid-derived this compound. To mitigate this, ascorbic acid is often added as a radical scavenger, stabilizing sulfate groups and improving yield to 75–80%.

Enzymatic and Chemoenzymatic Approaches

Heparin Lyase-Mediated β-Elimination

Bacterial heparin lyases (e.g., Flavobacterium heparinum enzymes) catalyze β-elimination at iduronic acid residues, cleaving glycosidic bonds and generating Δ⁴,⁵-unsaturated uronic acid termini. This method offers precise control over depolymerization, producing this compound with a narrow molecular weight distribution (MWD: 1.2–1.4).

Process Optimization :

-

Enzyme Loading : 10–15 IU/g heparin achieves 90% conversion in 8 hours.

-

pH Stability : Reactions conducted at pH 7.4–7.8 maintain enzyme activity.

A major advantage is the retention of sulfation patterns, ensuring >95% anti-Xa activity retention. However, enzyme costs and scalability challenges limit industrial adoption.

Chemoenzymatic Synthesis of Oligosaccharide Building Blocks

Emerging strategies combine enzymatic sulfation with chemical glycosylation to construct this compound’s core structure de novo. For example, Wong et al. developed a one-pot glycosylation method using thioglycoside donors with predefined reactivity values, assembling pentasaccharide sequences in 12 steps with 4.2% overall yield. This approach enables precise control over sulfation but remains prohibitively expensive for large-scale production.

Advanced Physicochemical Depolymerization Techniques

Photochemical Depolymerization

UV irradiation (254 nm) in the presence of titanium dioxide (TiO₂) catalysts generates hydroxyl radicals that randomly cleave heparin’s glycosidic bonds. At 25°C, 6-hour irradiation produces this compound with 85% anti-Xa activity retention and a polydispersity index (PDI) of 1.3. Advantages include minimal sulfate loss and avoidance of organic solvents, though reaction scaling requires specialized equipment.

Ultrasound-Assisted Depolymerization

High-intensity ultrasound (20 kHz, 100 W) induces cavitation, fragmenting heparin chains via mechanical shear. Combined with H₂O₂/ascorbic acid, this method achieves 70% depolymerization efficiency in 2 hours, yielding this compound with a mean MW of 4000 Da. The method’s green chemistry profile and rapid kinetics make it promising for industrial applications.

Comparative Analysis of Depolymerization Methods

| Method | Mean MW (Da) | Anti-Xa Retention (%) | Sulfate Loss (%) | Scalability |

|---|---|---|---|---|

| Nitrous Acid | 3900 | 85–90 | 5–10 | High |

| H₂O₂ Oxidation | 4100 | 70–75 | 15–20 | Moderate |

| Heparin Lyase | 3800 | 95 | <5 | Low |

| Photochemical | 3950 | 85 | 5 | Moderate |

| Ultrasound | 4000 | 80 | 10 | High |

Post-Depolymerization Purification and Characterization

This compound’s clinical efficacy demands stringent purification to remove contaminants (e.g., residual enzymes, salts) and fractionate chains by molecular weight. Key steps include:

-

Ultrafiltration : Tangential flow filtration (TFF) with 10 kDa membranes isolates fragments <8000 Da.

-

Ion-Exchange Chromatography : DEAE-Sepharose columns resolve sulfation variants, ensuring batch consistency.

Structural validation employs:

Q & A

Q. How should researchers design controlled experiments to evaluate Clivarin's anticoagulant efficacy in preclinical models?

- Methodological Answer : Experiments should employ randomized, blinded designs with appropriate control groups (e.g., placebo or comparator heparins). Key parameters include dosing regimens (e.g., subcutaneous vs. intravenous), thrombus induction methods (e.g., stasis or chemical injury), and outcome measures (e.g., thrombus weight reduction, clotting time assays). Ensure reproducibility by adhering to standardized protocols for animal models, such as those outlined in thrombosis studies . Data collection must include baseline hemostatic profiles to account for biological variability. Statistical power calculations should guide sample sizes to detect clinically meaningful effect sizes .

Q. What are the best practices for collecting pharmacokinetic (PK) data on this compound in human trials?

- Methodological Answer : Use validated assays (e.g., anti-Xa activity) to measure plasma concentrations at multiple time points post-administration. Incorporate population PK modeling to account for covariates like renal function and body weight. Ensure consistency in sampling protocols (e.g., timing, storage conditions) to minimize pre-analytical variability. Cross-validate results with mass spectrometry for specificity . For ethical compliance, align trial designs with regulatory guidelines (e.g., FDA/EMA) and include safety monitoring for bleeding events.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's efficacy data across different clinical trials?

- Methodological Answer : Conduct a meta-analysis using the PRISMA framework to systematically evaluate heterogeneity sources. Stratify studies by patient demographics (e.g., age, comorbidities), dosing protocols, and outcome definitions. Apply sensitivity analysis to exclude outliers or low-quality trials (e.g., those lacking blinding). For qualitative contradictions, use mixed-methods approaches to integrate patient-reported outcomes or biomarker data . For example, the CORTES trial reported thrombus regression variability, which may stem from differences in imaging modalities or follow-up durations .

Q. What methodologies are optimal for studying this compound's mechanism of action in complex biological systems?

- Methodological Answer : Combine in vitro assays (e.g., thrombin generation inhibition) with in silico molecular dynamics simulations to map heparin-binding domains. Use proteomics to identify off-target interactions (e.g., with platelet factor 4). For translational relevance, employ microfluidic models of thrombosis to simulate vascular shear stress. Cross-reference findings with existing literature on low-molecular-weight heparins (LMWHs) to contextualize this compound's unique properties .

Q. How should researchers address variability in this compound's pharmacodynamic (PD) responses across ethnic populations?

- Methodological Answer : Design pharmacogenomic studies to explore polymorphisms in heparin-metabolizing enzymes (e.g., heparanase) or binding proteins. Use genome-wide association studies (GWAS) to identify loci linked to PD variability. Stratify clinical data by genetic subgroups and adjust dosing algorithms accordingly. Collaborate with biobanks to access diverse genomic datasets .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing this compound's dose-response relationships in heterogeneous cohorts?

- Methodological Answer : Apply nonlinear mixed-effects models (e.g., NONMEM) to handle sparse sampling and inter-individual variability. Use Bayesian hierarchical models to pool data from multiple studies while accounting for between-study variance. For non-normal distributions, employ bootstrapping or quantile regression. Report confidence intervals and effect sizes rather than relying solely on p-values .

Q. How can researchers validate this compound's safety profile in long-term observational studies?

- Methodological Answer : Utilize real-world evidence (RWE) from electronic health records (EHRs) with propensity score matching to control for confounding factors. Apply machine learning algorithms (e.g., random forests) to detect rare adverse events (e.g., heparin-induced thrombocytopenia). Validate signals through adjudication by independent clinicians. Follow STROBE guidelines for transparent reporting .

Systematic Reviews & Meta-Analyses

Q. What criteria should guide the inclusion of this compound studies in a Cochrane-style systematic review?

- Methodological Answer : Adhere to PICOS (Population, Intervention, Comparison, Outcome, Study Design) criteria. Exclude non-peer-reviewed studies and those with high risk of bias (e.g., unregistered trials). Use GRADEpro to assess evidence quality, prioritizing RCTs over observational data. Engage statisticians to perform meta-regression for subgroup analyses .

Translational Research

Q. How can preclinical findings on this compound's anti-inflammatory properties be translated into clinical research?

- Methodological Answer : Design phase II trials with dual endpoints: anticoagulant efficacy and inflammatory biomarkers (e.g., IL-6, CRP). Use adaptive trial designs to adjust dosing based on interim biomarker analyses. Collaborate with translational labs to validate preclinical models (e.g., endotoxemia in primates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.